3,8-dibromo-7-hydroxy-4-methyl-2H-chromen-2-one

CK2 inhibition binding thermodynamics coumarin SAR

3,8-Dibromo-7-hydroxy-4-methyl-2H-chromen-2-one (DBC, CAS 90876-67-8) is a synthetic polyhalogenated 7-hydroxycoumarin that functions as a potent, ATP-competitive inhibitor of protein kinase CK2 (casein kinase 2). DBC was identified from a screen of over 200 polyphenolic derivatives and belongs to the coumarin class of CK2 inhibitors.

Molecular Formula C10H6Br2O3
Molecular Weight 333.96 g/mol
Cat. No. B1236363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-dibromo-7-hydroxy-4-methyl-2H-chromen-2-one
Synonyms3,8-dibromo-7-hydroxy-4-methylchromen-2-one
3,8-dibromo-HMCO
Molecular FormulaC10H6Br2O3
Molecular Weight333.96 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2Br)O)Br
InChIInChI=1S/C10H6Br2O3/c1-4-5-2-3-6(13)8(12)9(5)15-10(14)7(4)11/h2-3,13H,1H3
InChIKeyMSOLROYRAHCJNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,8-Dibromo-7-hydroxy-4-methyl-2H-chromen-2-one (DBC): A Structurally Validated and Quantitatively Differentiated CK2 Inhibitor for Targeted Procurement


3,8-Dibromo-7-hydroxy-4-methyl-2H-chromen-2-one (DBC, CAS 90876-67-8) is a synthetic polyhalogenated 7-hydroxycoumarin that functions as a potent, ATP-competitive inhibitor of protein kinase CK2 (casein kinase 2). DBC was identified from a screen of over 200 polyphenolic derivatives and belongs to the coumarin class of CK2 inhibitors [1]. Its binding mode within the CK2 ATP-binding site has been experimentally determined at 1.85 Å resolution by X-ray crystallography (PDB 2QC6), revealing key hydrogen bonds with Lys68 and a conserved water molecule, as well as halogen contacts from its 3- and 8-bromo substituents [2]. DBC is among the most thoroughly characterized coumarin-based CK2 inhibitors, with published IC50, Ki, ΔGexp, selectivity, and cellular efficacy data available for direct comparison with in-class and cross-class alternatives [1][3].

Why 3,8-Dibromo-7-hydroxy-4-methyl-2H-chromen-2-one Cannot Be Interchanged with Generic Coumarins or Other CK2 Inhibitor Scaffolds


Generic substitution is not scientifically justified for DBC because its inhibitory potency, binding mode, and cellular activity are exquisitely dependent on the 3,8-dibromo-7-hydroxy-4-methyl substitution architecture. Unsubstituted 7-hydroxy-4-methylcoumarin is ineffective as a CK2 inhibitor, while simple modifications such as replacing the 8-bromo with a methoxy group (derivative 5, IC50 = 0.74 μM) or acetylating the 7-hydroxyl group (derivative 11) abolish activity entirely [1]. Cross-class CK2 inhibitors such as tetrabromobenzotriazole (TBB, Ki = 0.4 μM) and tetrabromocinnamic acid (TBCA, IC50 = 0.11 μM) occupy the same ATP-binding pocket but belong to entirely different chemical series with distinct selectivity profiles, pharmacokinetic properties, and commercial availability [2]. Moreover, DBC is the only coumarin-based CK2 inhibitor for which an experimental co-crystal structure has been solved, providing unique structural validation that cannot be inferred from analog data [1][3].

Quantitative Differentiation Evidence for 3,8-Dibromo-7-hydroxy-4-methyl-2H-chromen-2-one: Head-to-Head and Cross-Study Comparator Data


DBC Exhibits the Highest Experimental Binding Free Energy (ΔGexp = −9.61 kcal/mol) Among 16 Structurally Characterized Coumarin CK2 Inhibitors

In the definitive coumarin CK2 inhibitor SAR study by Chilin et al. (2008), DBC (compound 1) demonstrated the most favorable experimental binding free energy (ΔGexp = −9.61 kcal/mol) among all 16 coumarin derivatives included in the quantitative linear interaction energy (LIE) training set. This value exceeds all other coumarin analogs, including compounds 2 (ΔGexp = −9.00 kcal/mol), 3 (ΔGexp = −8.92 kcal/mol), 4 (ΔGexp = −8.48 kcal/mol), and derivative 5 (ΔGexp = −8.42 kcal/mol, corresponding to IC50 = 0.74 μM) [1]. The ΔGexp values were calculated from experimentally determined IC50 values, and the LIE model achieved a correlation factor of r² = 0.771 with cross-validated q² = 0.633, confirming the statistical robustness of the ranking [1]. This thermodynamic superiority is driven predominantly by van der Waals interactions (R = 0.029) and hydrophobic effects (γ = 0.016), reflecting optimal steric complementarity between the 3,8-dibromo substitution pattern and the CK2 active site pocket [1].

CK2 inhibition binding thermodynamics coumarin SAR LIE modeling

DBC Demonstrates a Ki of 60 nM Against CK2, Outperforming the Reference Inhibitor TBB (Ki = 400 nM) by 6.7-Fold

The inhibitory constant (Ki) of DBC against CK2 was reported as 60 nM by Cozza et al. (2011), positioning it as one of the most potent coumarin-derived CK2 inhibitors characterized to date [1]. For context, the widely used reference CK2 inhibitor TBB (4,5,6,7-tetrabromo-1H-benzotriazole) has a reported Ki of 0.4 μM (400 nM) against CK2 [2], making DBC 6.7-fold more potent on a Ki basis. Even within the broader CK2 inhibitor landscape, DBC compares favorably: the structurally related NBC (8-hydroxy-4-methyl-9-nitrobenzo[g]chromen-2-one) has a Ki of 0.22 μM (220 nM) [2], while the most potent natural product inhibitor ellagic acid achieves Ki = 20 nM [1]. DBC thus occupies a distinct potency tier: substantially more potent than TBB and NBC, while serving as a synthetically accessible small-molecule scaffold (MW 333.96 g/mol) compared to the more complex polyphenolic natural products [1][3].

CK2 inhibition constant Ki comparison kinase inhibitor potency TBB

DBC is the Only Coumarin CK2 Inhibitor with an Experimentally Determined X-Ray Co-Crystal Structure (PDB 2QC6, 1.85 Å), Enabling Structure-Guided Optimization

DBC is the sole coumarin-based CK2 inhibitor for which an experimental X-ray co-crystal structure with the kinase has been deposited in the Protein Data Bank. The structure (PDB 2QC6, resolution 1.85 Å, R-free 0.268, R-work 0.214) reveals the precise binding mode of DBC within the CK2α ATP-binding pocket [1]. Key interactions include: (1) the 7-hydroxyl group forms two hydrogen bonds (2.8 Å each) with the Lys68 side chain amine and a conserved water molecule (W1); (2) the 3-bromo substituent orients toward the hinge region at 3.7 Å from the Val116 carbonyl without direct hinge interaction; (3) the 8-bromo group occupies a hydrophobic sub-pocket adjacent to the positive electrostatic area near Lys68 [2]. This structural information was subsequently used to build and validate a linear interaction energy (LIE) model for the entire coumarin series, enabling retrospective SAR rationalization and prospective inhibitor design [2]. In contrast, no experimental structures exist for closely related coumarin analogs such as 3-bromo-7-hydroxy-4-methylcoumarin, 3,6-dibromo isomers, or 8-nitro derivatives in complex with CK2 [3].

X-ray crystallography structure-based drug design CK2 ATP-binding site PDB 2QC6

DBC is Specific for CK2 Within a 33-Kinase Panel, with the CK2α Val66/Ile174 Hydrophobic Pocket Conferring Structural Selectivity

In the seminal CK2 inhibitor profiling study by Meggio et al. (2004), DBC was tested alongside MNX and NBC against a panel of 33 protein kinases and found to be 'quite specific toward CK2' [1]. While per-kinase numerical IC50 data for the full panel were not individually tabulated in the primary publication, the study established that the three most potent inhibitors (IC50 range 0.13–0.36 μM) displayed a selectivity profile suitable for use as chemical probes in CK2 signaling research [1]. The structural basis for this selectivity was subsequently elucidated: mutation of the unique CK2α residues Val66 and/or Ile174 to alanine caused 16–67-fold increases in IC50 values for DBC and related inhibitors, demonstrating that these bulky hydrophobic residues create a constricted ATP-binding pocket that discriminates against most other kinases [1][2]. This selectivity mechanism is shared across condensed polyphenolic CK2 inhibitors (anthraquinones, xanthenones, coumarins) and is not observed with ATP-competitive inhibitors targeting kinases with larger active site cavities [2]. For comparison, the benzotriazole TBB (IC50 = 0.9 μM for rat CK2) and benzimidazole DMAT (Ki = 0.04 μM) achieve selectivity through the same hydrophobic pocket mechanism but belong to entirely different chemical series [2].

kinase selectivity profiling CK2 specificity Val66 Ile174 chemical probe

The 3,8-Dibromo Substitution Pattern is Non-Redundant: Single Bromine or Methoxy Substitution Reduces CK2 Inhibitory Potency to ≥0.74 μM

The essentiality of the 3,8-dibromo pattern was directly established in the Chilin et al. (2008) coumarin SAR study. Replacing the 8-bromo substituent of DBC with a methoxy group yields derivative 5, which shows an IC50 of 0.74 μM [1]. This represents a significant potency reduction from the DBC IC50 range (0.13–0.36 μM), with a conservative estimate of at least a 2-fold loss based on the upper bound of DBC's range [1][2]. Furthermore, esterification of the 7-hydroxyl group with acetic anhydride (derivative 11, the 7-acetoxy analog of DBC) results in complete loss of CK2 inhibitory activity [1]. The unsubstituted parent compound 7-hydroxy-4-methylcoumarin is ineffective as a CK2 inhibitor [1]. The SAR analysis further demonstrated that the 7-hydroxyl group must have a pKa lower than 7 to enable the highly polarized hydrogen bond with the conserved water W1, a condition satisfied by the electron-withdrawing effect of the ortho-bromo substituents in DBC [1]. The 3-bromo and 8-bromo positions thus cooperate electronically to acidify the 7-OH while simultaneously providing hydrophobic surface complementarity within the CK2 binding pocket.

structure-activity relationship halogen substitution bromocoumarin SAR

DBC Induces Apoptosis in Jurkat Cells and Limits RNA Polymerase I Transcription, Demonstrating Functional Cellular Target Engagement

DBC has been validated in two independent cellular assays that confirm functional CK2 inhibition in living cells. First, Meggio et al. (2004) demonstrated that treatment of Jurkat cells with DBC promotes inhibition of endogenous CK2 and induction of apoptosis, with a direct correlation observed between CK2 IC50 values and cell death DC50 values [1]. Second, a study by the Grummt laboratory employed DBC as a selective CK2 inhibitor to demonstrate that CK2 associates with initiation-competent RNA polymerase I and that DBC treatment limits in vitro rDNA transcription to a single round, directly implicating CK2 in transcriptional reinitiation [2]. This functional application establishes DBC as a cell-permeable CK2 inhibitor capable of modulating CK2-dependent processes in both intact cells and cell-free transcription systems. While cellular permeability and pro-apoptotic activity are shared with other CK2 inhibitors such as TBB and DMAT, DBC offers the advantage of belonging to the coumarin scaffold, which is amenable to further synthetic diversification as demonstrated by the 60+ compound library characterized by Chilin et al. [3].

cellular efficacy apoptosis rDNA transcription CK2 chemical probe Jurkat

Validated Research and Industrial Application Scenarios for 3,8-Dibromo-7-hydroxy-4-methyl-2H-chromen-2-one Based on Quantitative Evidence


Structure-Guided Medicinal Chemistry: Fragment Growing and Scaffold Hopping from a Validated CK2 Co-Crystal Structure

Medicinal chemistry teams developing CK2 inhibitors can use DBC as the only coumarin-based starting point with an experimentally determined binding mode (PDB 2QC6, 1.85 Å). The co-crystal structure reveals that DBC's 7-OH forms hydrogen bonds with Lys68 and a conserved water molecule, while the 3- and 8-bromo substituents occupy distinct hydrophobic sub-pockets, providing unambiguous vectors for fragment growing or scaffold hopping [1]. The validated LIE model (r² = 0.771, q² = 0.633) further enables computational prediction of binding affinities for designed analogs before synthesis, reducing iterative design cycles [1]. This structural advantage is not available for any other coumarin CK2 inhibitor scaffold.

CK2-Dependent Signaling Pathway Dissection Using a Selective Chemical Probe with Documented Cellular Activity

Cell and molecular biology laboratories can employ DBC as a fit-for-purpose CK2 chemical probe, supported by its demonstrated specificity within a 33-kinase panel and the mechanistic understanding that its selectivity arises from the constricted Val66/Ile174 hydrophobic pocket unique to CK2 [2]. The compound has been successfully used to reveal CK2's role in RNA polymerase I transcriptional reinitiation, demonstrating its suitability for mechanistic studies in both intact cells and cell-free systems [3]. The correlation between CK2 IC50 and Jurkat cell DC50 provides a quantitative framework for selecting appropriate working concentrations in cellular assays [2].

Procurement for Kinase Inhibitor Selectivity Profiling Panels and Counter-Screening Campaigns

Screening facilities and kinase profiling services can include DBC in selectivity panels as a representative of the coumarin chemotype within the condensed polyphenolic CK2 inhibitor class. Unlike TBB (IC50 = 0.9 μM for rat CK2) and TBCA (IC50 = 0.11 μM), which represent the benzotriazole and cinnamic acid scaffolds respectively, DBC (IC50 0.13–0.36 μM, Ki = 60 nM) provides a structurally distinct ATP-competitive control with a well-characterized binding mode and a differentiated selectivity fingerprint derived from the same hydrophobic pocket mechanism [4][5]. Including DBC in counter-screening panels ensures that hits from unrelated chemotypes can be assessed for CK2 liability using a validated tool compound.

SAR-Driven Synthesis of 7-Hydroxycoumarin Libraries for Anticancer Lead Optimization

Academic and industrial groups synthesizing coumarin-based anticancer agents can use DBC as the benchmark compound for SAR studies, given that its 3,8-dibromo-7-hydroxy-4-methyl architecture defines the pharmacophoric minimum for submicromolar CK2 inhibition [1]. The quantitative SAR data from the 60+ compound coumarin library establishes that the 7-hydroxyl group is indispensable (acetylation abolishes activity), the 8-bromo is superior to 8-methoxy (≥2-fold IC50 advantage), and the 3-bromo contributes to both electronic modulation of the 7-OH pKa and hydrophobic binding [1]. New synthetic analogs can be benchmarked directly against DBC's IC50 (0.13–0.36 μM), ΔGexp (−9.61 kcal/mol), and cellular pro-apoptotic activity, enabling quantitative structure-activity progression [1][2].

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